molecular formula C11H14O3 B1451857 3-(2-Methoxyphenyl)butanoic acid CAS No. 104216-85-5

3-(2-Methoxyphenyl)butanoic acid

Cat. No.: B1451857
CAS No.: 104216-85-5
M. Wt: 194.23 g/mol
InChI Key: UKDWWUNLNDAURT-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H14O3. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanoic acid chain. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with a suitable Grignard reagent, followed by oxidation to form the desired product. Another method includes the use of Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using flow microreactor systems. These systems allow for efficient and sustainable synthesis by controlling reaction conditions such as temperature, pressure, and residence time .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

3-(2-Methoxyphenyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the carboxylic acid moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)butanoic acid is unique due to the specific positioning of the methoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in physical properties and interactions with biological targets .

Properties

IUPAC Name

3-(2-methoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(7-11(12)13)9-5-3-4-6-10(9)14-2/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDWWUNLNDAURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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